Cas no 2137573-83-0 ((2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine)
![(2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine structure](https://www.kuujia.com/scimg/cas/2137573-83-0x500.png)
(2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine Chemical and Physical Properties
Names and Identifiers
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- 2137573-83-0
- EN300-800620
- (2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
- (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
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- Inchi: 1S/C12H25NO2/c1-14-10-7-12(4-3-5-12)6-8-13-9-11-15-2/h13H,3-11H2,1-2H3
- InChI Key: ZKTPRZVXTGTLEC-UHFFFAOYSA-N
- SMILES: O(C)CCC1(CCNCCOC)CCC1
Computed Properties
- Exact Mass: 215.188529040g/mol
- Monoisotopic Mass: 215.188529040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 9
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 30.5Ų
(2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-800620-0.25g |
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine |
2137573-83-0 | 95.0% | 0.25g |
$1917.0 | 2025-03-21 | |
Enamine | EN300-800620-10.0g |
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine |
2137573-83-0 | 95.0% | 10.0g |
$8961.0 | 2025-03-21 | |
Enamine | EN300-800620-0.5g |
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine |
2137573-83-0 | 95.0% | 0.5g |
$2000.0 | 2025-03-21 | |
Enamine | EN300-800620-1.0g |
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine |
2137573-83-0 | 95.0% | 1.0g |
$2083.0 | 2025-03-21 | |
Enamine | EN300-800620-5.0g |
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine |
2137573-83-0 | 95.0% | 5.0g |
$6043.0 | 2025-03-21 | |
Enamine | EN300-800620-0.05g |
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine |
2137573-83-0 | 95.0% | 0.05g |
$1750.0 | 2025-03-21 | |
Enamine | EN300-800620-0.1g |
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine |
2137573-83-0 | 95.0% | 0.1g |
$1834.0 | 2025-03-21 | |
Enamine | EN300-800620-2.5g |
(2-methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine |
2137573-83-0 | 95.0% | 2.5g |
$4084.0 | 2025-03-21 |
(2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine Related Literature
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
Additional information on (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine
The Compound (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine: A Comprehensive Overview
Introduction to the Compound
The compound (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine is a complex organic molecule with the CAS number 2137573-83-0. This compound belongs to the class of amines and is characterized by its unique structure, which includes a cyclobutane ring and methoxy groups. The molecule's structure plays a crucial role in its chemical reactivity, stability, and potential applications in various industries.
Recent advancements in synthetic chemistry have enabled the precise synthesis of such intricate molecules, making them accessible for research and industrial use. The compound's structure is particularly interesting due to the presence of both aliphatic and cyclic amine functionalities, which can be exploited in various chemical reactions. This makes it a valuable component in the development of advanced materials, pharmaceuticals, and agrochemicals.
Chemical Structure and Synthesis
The (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine molecule consists of a cyclobutane ring substituted with an ethyl group that is further substituted with a methoxy group. The amine functionality is present on both the cyclobutane ring and the ethyl chain, creating a bifunctional amine structure. This unique arrangement allows for versatile reactivity, enabling the molecule to participate in various types of chemical transformations.
The synthesis of this compound involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Recent studies have highlighted the use of catalytic asymmetric synthesis techniques to construct the cyclobutane ring, which has significantly improved the efficiency of the synthesis process. Additionally, advancements in protecting group chemistry have facilitated the selective functionalization of the methoxy groups during synthesis.
Applications in Pharmaceutical Research
One of the most promising areas for (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine is its application in pharmaceutical research. The compound's structural features make it an ideal candidate for drug design, particularly in the development of bioactive molecules with specific pharmacokinetic profiles. Recent research has demonstrated its potential as a building block for creating small molecule inhibitors targeting various disease-related proteins.
In particular, studies have shown that this compound can be used as a chiral ligand in asymmetric catalysis, enabling the enantioselective synthesis of complex drug intermediates. This capability is highly valuable in medicinal chemistry, where chirality plays a critical role in determining drug efficacy and safety.
Role in Material Science
Beyond pharmaceutical applications, (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine has found utility in material science as well. Its amine functionalities make it suitable for use as a crosslinking agent or as a component in polymeric materials with tailored mechanical properties. Recent investigations have explored its potential as a precursor for synthesizing advanced polymers with enhanced thermal stability and mechanical strength.
Moreover, the compound's ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis. Researchers have employed it as a ligand in transition metal complexes that exhibit catalytic activity towards various organic transformations, such as alkene polymerization and hydrogenation reactions.
Environmental Considerations and Safety Profile
As with any chemical compound, understanding its environmental impact and safety profile is crucial for responsible use. Studies on (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine have indicated that it exhibits moderate toxicity levels under standard testing conditions. However, further research is needed to fully characterize its long-term effects on ecosystems and human health.
To mitigate potential risks associated with handling this compound, best practices for chemical safety should be implemented. This includes using appropriate personal protective equipment (PPE), ensuring proper ventilation during synthesis or handling procedures, and adhering to established waste management protocols.
Future Directions and Research Opportunities
The future of (2-Methoxyethyl)({2-[1-(2-methoxyethyl)cyclobutyl]ethyl})amine lies in exploring its potential across diverse fields while addressing any gaps in our understanding of its properties and applications. Ongoing research efforts are focused on optimizing its synthesis pathways to enhance scalability and reduce production costs.
Additionally, there is growing interest in leveraging this compound's unique structural features for innovative applications in nanotechnology and green chemistry. For instance, researchers are investigating its use as a building block for self-assembling nanostructures or as part of biodegradable materials designed to minimize environmental impact.
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